molecular formula C30H48O4 B12725215 Oplopanaxogenin C CAS No. 161984-22-1

Oplopanaxogenin C

Cat. No.: B12725215
CAS No.: 161984-22-1
M. Wt: 472.7 g/mol
InChI Key: HXWLKAXCQLXHML-UMQPZAPUSA-N
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Description

Oplopanaxogenin C is a naturally occurring compound found in the plant Oplopanax horridus, commonly known as Devil’s Club. This compound belongs to the class of triterpenoids and has a molecular formula of C30H48O4. It is known for its various pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oplopanaxogenin C involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from the Oplopanax horridus plant. The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods ensure the isolation of this compound in sufficient quantities for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

Oplopanaxogenin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

Oplopanaxogenin C has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Oplopanaxogenin C involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, it has been shown to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Oplopanaxogenin C is structurally similar to other triterpenoids, such as:

  • Oplopanaxogenin A
  • Oplopanaxogenin B
  • Oplopanaxogenin D
  • Oplopanaxogenin E

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which contribute to its distinct pharmacological properties. For example, its specific hydroxylation pattern and configuration play a crucial role in its anti-inflammatory and anticancer activities .

Properties

CAS No.

161984-22-1

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20+,21+,22+,23+,24+,26-,27-,28+,29+,30-/m0/s1

InChI Key

HXWLKAXCQLXHML-UMQPZAPUSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O

Origin of Product

United States

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